Cas no 2137656-85-8 (1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-)

1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- 化学的及び物理的性質
名前と識別子
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- 1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-
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- インチ: 1S/C12H25N3O/c1-9(2)10(3)14-11(16)15-7-5-6-12(15,4)8-13/h9-10H,5-8,13H2,1-4H3,(H,14,16)
- InChIKey: PZNULJODEAFXRE-UHFFFAOYSA-N
- SMILES: N1(C(NC(C)C(C)C)=O)CCCC1(CN)C
1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-763600-10.0g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-763600-1.0g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-763600-0.25g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-763600-0.5g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-763600-5.0g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-763600-2.5g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-763600-0.1g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-763600-0.05g |
2-(aminomethyl)-2-methyl-N-(3-methylbutan-2-yl)pyrrolidine-1-carboxamide |
2137656-85-8 | 95% | 0.05g |
$827.0 | 2024-05-22 |
1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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8. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-に関する追加情報
Professional Introduction to Compound CAS NO 2137656-85-8: 1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl-
The compound 1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- (CAS NO 2137656-85-8) is a highly specialized molecule belonging to the class of amino acid derivatives and carbamates. This compound has gained significant attention in the field of biomedical research due to its unique structural features and potential applications in drug discovery and therapeutic development.
Recent studies have highlighted the importance of understanding the chemical structure and bioactivity of such compounds. The molecule's core structure, which includes a pyrrolidine ring substituted with carboxamide and aminomethyl groups, makes it a promising candidate for exploring its role in enzymatic inhibition and receptor modulation. These properties are particularly relevant in the context of neurodegenerative diseases, where compounds that can modulate specific receptors or enzymes may offer novel therapeutic avenues.
One of the key advantages of this compound is its high specificity and low toxicity profile, which are critical factors in the development of safe and effective drugs. Researchers have also noted its potential as a lead compound in the discovery of new pain management agents. The presence of the pyrrolidine ring and the carboxamide group contributes to its lipophilic properties, which can enhance its ability to cross biological membranes and interact with target receptors.
Recent advancements in computational chemistry have allowed scientists to model the interactions of this compound with various biological targets. These studies suggest that the molecule may exhibit significant activity against matrix metalloproteinases (MMPs), which are implicated in several diseases, including cancer and arthritis. By inhibiting these enzymes, the compound could potentially reduce disease progression and offer a novel treatment approach.
Furthermore, the compound's stereochemistry plays a crucial role in its biological activity. The presence of multiple methyl groups on the pyrrolidine ring and the dimethylpropyl substituent at the nitrogen atom contributes to its three-dimensional structure, which is essential for its interaction with target molecules. This highlights the importance of chirality and stereoselectivity in drug design, as these factors can significantly influence both efficacy and safety.
Another area of interest is the compound's potential as a template molecule for the development of more complex drugs. Its modular structure allows for easy modification and extension, enabling researchers to explore variations that could enhance its binding affinity or alter its selectivity profile. Such flexibility is particularly valuable in the pursuit of precision medicine, where tailored therapeutic agents are needed to address the heterogeneity of diseases.
Recent research has also explored the compound's role in antimicrobial therapy. Its unique chemical structure suggests that it may exhibit activity against resistant strains of bacteria, making it a potential candidate for the development of new antibiotics. This is particularly relevant given the growing concern over antibiotic resistance and the need for novel approaches to combat infectious diseases.
Additionally, the compound has shown promise in preclinical studies as a potential agent for the treatment of inflammatory bowel diseases (IBD). Its ability to modulate inflammatory pathways and reduce oxidative stress makes it a compelling candidate for further investigation. The combination of its anti-inflammatory properties with its low toxicity profile positions it as a valuable tool in the search for new therapies.
In conclusion, the compound 1-Pyrrolidinecarboxamide, 2-(aminomethyl)-N-(1,2-dimethylpropyl)-2-methyl- (CAS NO 2137656-85-8) represents a significant advancement in the field of biomedical science. Its unique structural features, combined with its promising biological activity, make it a valuable subject for further research and development. As our understanding of its mechanisms of action continues to evolve, it is likely to play an increasingly important role in the discovery of novel drugs and therapies.
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